(2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone
Description
(2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a piperazine ring substituted with a pyridine moiety
Properties
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-14(2)23-17(6-8-20-23)18(24)22-11-9-21(10-12-22)15(3)16-5-4-7-19-13-16/h4-8,13-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFLBYYGQDGXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N2CCN(CC2)C(C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Isopropyl Group: The pyrazole ring is then alkylated with isopropyl halide in the presence of a base such as potassium carbonate.
Formation of Piperazine Derivative: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Coupling with Pyridine Moiety: The piperazine derivative is then coupled with a pyridine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling Reaction: The final step involves coupling the substituted pyrazole with the piperazine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce fully saturated rings.
Scientific Research Applications
Chemistry
In chemistry, (2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Studies are conducted to understand its efficacy and safety in preclinical and clinical settings.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of (2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperazine rings can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
(2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone: Unique due to its specific substitution pattern and potential biological activity.
(2-Methylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone: Similar structure but with a methyl group instead of an isopropyl group.
(2-Phenylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone: Contains a phenyl group, which may alter its biological activity and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
